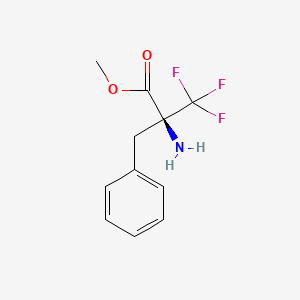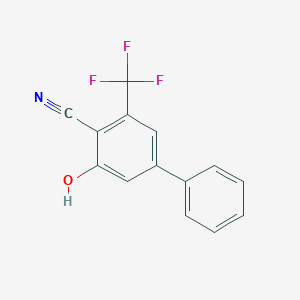
2,4-Dichloro(trifluoromethylthio)benzene, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro(trifluoromethylthio)benzene, also known as DCMTB, is a halogenated aromatic compound with a wide range of applications in the scientific and industrial fields. It is a colorless liquid with a boiling point of 160°C, and it has a molecular weight of 194.06 g/mol. DCMTB has a unique combination of properties that make it useful in a variety of applications, including synthesis, catalysis, and analytical chemistry. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
作用机制
The mechanism of action of 2,4-Dichloro(trifluoromethylthio)benzene, 97% is not well understood. However, it is known that 2,4-Dichloro(trifluoromethylthio)benzene, 97% reacts with a variety of organic compounds, including alcohols, amines, and thiols. It is also believed that 2,4-Dichloro(trifluoromethylthio)benzene, 97% is an intermediate in the reaction of sulfur dichloride with 2,4-dichlorobenzene. 2,4-Dichloro(trifluoromethylthio)benzene, 97% is also believed to be an intermediate in the reaction of trifluoromethanesulfonyl chloride with 2,4-dichlorobenzene.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-Dichloro(trifluoromethylthio)benzene, 97% are not well understood. However, it is known that 2,4-Dichloro(trifluoromethylthio)benzene, 97% is a mild irritant and can cause skin and eye irritation. It is also known that 2,4-Dichloro(trifluoromethylthio)benzene, 97% is rapidly metabolized in the body and is excreted in the urine.
实验室实验的优点和局限性
One of the main advantages of using 2,4-Dichloro(trifluoromethylthio)benzene, 97% in laboratory experiments is its low toxicity. 2,4-Dichloro(trifluoromethylthio)benzene, 97% is relatively non-toxic and is not considered to be a hazardous material. It is also relatively easy to handle, and it has a low boiling point, making it easier to evaporate. However, 2,4-Dichloro(trifluoromethylthio)benzene, 97% is a volatile material and should be stored in a well-ventilated area. It should also be handled with care, as it can cause skin and eye irritation.
未来方向
2,4-Dichloro(trifluoromethylthio)benzene, 97% has a wide range of applications in the scientific and industrial fields. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in organic synthesis and in the synthesis of polymers. In the future, 2,4-Dichloro(trifluoromethylthio)benzene, 97% could be used in the synthesis of new materials, such as nanomaterials and polymers, or as a catalyst in the synthesis of other organic compounds. Additionally, 2,4-Dichloro(trifluoromethylthio)benzene, 97% could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy. Finally, 2,4-Dichloro(trifluoromethylthio)benzene, 97% could be used in the development of new drugs and agrochemicals.
合成方法
2,4-Dichloro(trifluoromethylthio)benzene, 97% can be synthesized using a variety of methods. The most common method is a reaction between 2,4-dichlorobenzene and trifluoromethanesulfonyl chloride. This reaction yields a mixture of 2,4-Dichloro(trifluoromethylthio)benzene, 97% and its isomer, 2,4-dichloro-1,3-difluorobenzene. The mixture can be separated by fractional distillation or by chromatographic techniques. Other methods of synthesis include the reaction of 2,4-dichlorobenzene with sulfur dichloride, or the reaction of 2,4-dichlorobenzene with trifluoromethylsulfonyl chloride and sodium chloride.
科学研究应用
2,4-Dichloro(trifluoromethylthio)benzene, 97% is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in organic synthesis and in the synthesis of polymers. In analytical chemistry, 2,4-Dichloro(trifluoromethylthio)benzene, 97% is used as a reagent for the determination of trace metals, such as lead and mercury. It is also used in the synthesis of polymers and in the synthesis of polymers containing fluorine.
属性
IUPAC Name |
2,4-dichloro-1-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3S/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRJZNFCCLFALM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

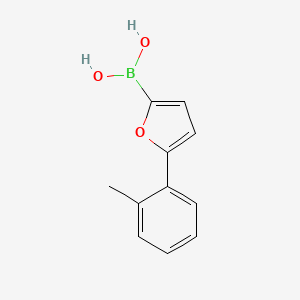

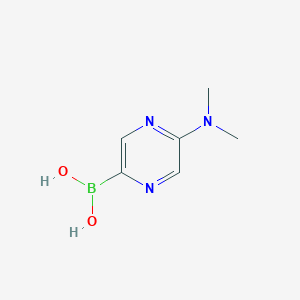

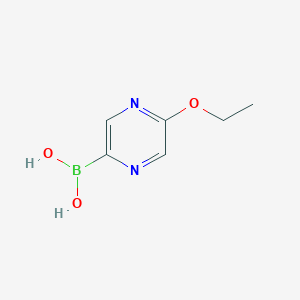
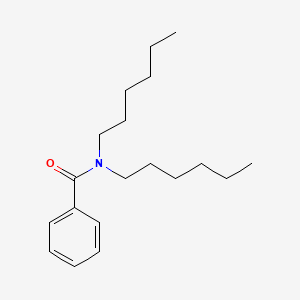
![1-((3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342479.png)


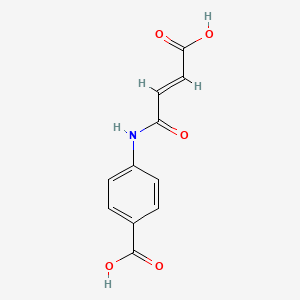
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy)]benzaldehyde; 98%](/img/structure/B6342501.png)
![3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone; 98%](/img/structure/B6342520.png)
